5-(Trifluoromethyl)isoindoline

Description

Chemical Structure and Nomenclature

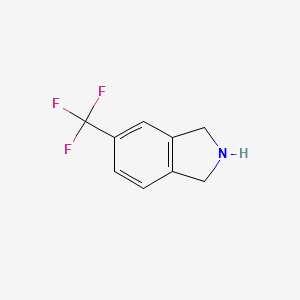

This compound belongs to the isoindoline family, a class of bicyclic compounds comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The systematic IUPAC name for this compound is 5-(trifluoromethyl)-2,3-dihydro-1H-isoindole , reflecting the saturation of the pyrrolidine ring (dihydro structure) and the position of the -CF₃ group.

Molecular Formula : C₉H₈F₃N

Molecular Weight : 187.16 g/mol

Structural Features :

- A benzene ring fused to a pyrrolidine (dihydroisoindole) ring.

- A trifluoromethyl group (-CF₃) at the 5-position of the benzene ring.

- The nitrogen atom in the pyrrolidine ring contributes to the compound’s basicity and reactivity.

Key Identifiers :

- SMILES : C1C2=C(CN1)C=C(C=C2)C(F)(F)F

- InChIKey : MLGLDTHUKQAQEC-UHFFFAOYSA-N

- CAS Registry Number : 342638-03-3

The structural rigidity imposed by the bicyclic framework and the electron-withdrawing -CF₃ group influence both physical properties and chemical reactivity.

Physical and Chemical Properties

This compound exhibits distinct physicochemical attributes due to its fluorinated substituent:

Key Chemical Characteristics :

- Electron-Withdrawing Effects : The -CF₃ group withdraws electron density via inductive effects, stabilizing adjacent positive charges and influencing aromatic substitution patterns.

- Thermal Stability : The compound’s stability under moderate temperatures (up to ~200°C) makes it suitable for synthetic applications requiring heating.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the balance between lipophilic -CF₃ and polar amine groups.

Historical Context of Trifluoromethylated Heterocycles

The development of trifluoromethylated heterocycles traces back to early 20th-century fluorination techniques:

- 1892 : Frédéric Swarts pioneered antimony trifluoride (SbF₃)-mediated fluorination, enabling the synthesis of simple fluorocarbons.

- 1960s–1970s : Advances in copper-mediated coupling reactions (e.g., McLoughlin-Thrower reaction) facilitated the introduction of -CF₃ groups into aromatic systems.

- 1984 : Ruppert’s discovery of trifluoromethyltrimethylsilane (TMSCF₃) revolutionized nucleophilic trifluoromethylation, allowing efficient CF₃ transfer to carbonyl compounds.

- 2010s : Radical trifluoromethylation methods using Langlois reagent (CF₃SO₂Na) enabled direct C–H functionalization of heteroarenes, including pyridines and isoindolines.

The synthesis of this compound exemplifies modern radical-based approaches. For instance, tertiary enamides undergo trifluoromethylation with TMSCF₃ and iodobenzene diacetate (PhI(OAc)₂), followed by cyclization to form the isoindoline core.

Significance in Heterocyclic Chemistry

Trifluoromethylated heterocycles like this compound are pivotal in multiple domains:

Pharmaceutical Applications :

- The -CF₃ group enhances metabolic stability and membrane permeability. For example, -CF₃-substituted azoles exhibit improved pharmacokinetics compared to non-fluorinated analogs.

- Structural analogs of this compound are explored as intermediates in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Agrochemical Relevance :

- Fluorinated heterocycles are key components of herbicides (e.g., trifluralin) and insecticides (e.g., fipronil).

Materials Science :

- The electron-deficient nature of -CF₃ groups makes these compounds useful in liquid crystals and organic semiconductors.

Synthetic Versatility :

- The compound serves as a precursor for N-functionalized derivatives, such as isoindolinones, via oxidation or alkylation.

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGLDTHUKQAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630519 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342638-03-3 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Reagents : TMSCF₃, PhI(OAc)₂ (oxidant), KHF₂ (additive).

- Conditions : Reaction performed in ethyl acetate at 80°C under nitrogen for 12 hours.

- Mechanism :

- A CF₃ radical is generated and attacks the enamide substrate.

- Intramolecular cyclization follows, forming a radical intermediate, which is oxidized and deprotonated to yield the final product.

Observations:

Table: Optimization of Reaction Conditions

| Entry | Additive | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaF | EtOAc | 25 |

| 2 | KHF₂ | EtOAc | 68 |

| 3 | CsF | CH₃CN | 32 |

| 4 | None | CH₂Cl₂ | <10 |

Reaction of Isoindoline Derivatives with Trifluoroacetic Anhydride

This conventional approach uses isoindoline derivatives as starting materials and trifluoroacetic anhydride as the fluorinating agent.

Procedure:

- Reagents : Isoindoline derivative, trifluoroacetic anhydride.

- Conditions : Typically conducted under controlled temperatures to ensure high yield and purity.

- Mechanism :

- The trifluoroacetic anhydride reacts with the isoindoline derivative, introducing the trifluoromethyl group at position 5.

Observations:

- Requires precise temperature control to avoid side reactions.

- Offers a straightforward route but may require purification steps to achieve high purity.

Cyclization via Friedel-Crafts Acylation

This method involves intramolecular Friedel-Crafts acylation using m-trifluoromethyl phenylpropionic acid as a precursor.

Procedure:

- Synthesis of m-Trifluoromethyl Phenylpropionic Acid :

- Prepared via hydrogenation of m-trifluoromethyl cinnamic acid.

- Cyclization :

- Conducted with trifluoromethanesulfonic acid as a catalyst at temperatures ranging from -20°C to 90°C.

Observations:

- High yields were obtained when reaction conditions were optimized.

- The method is scalable and avoids expensive catalysts.

Comparative Analysis of Methods

| Method | Key Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Radical Trifluoromethylation | TMSCF₃, PhI(OAc)₂, KHF₂ | Moderate-Good | Mild conditions, simple procedure | Sensitive to additives/solvents |

| Reaction with Trifluoroacetic Anhydride | Isoindoline derivative | Moderate | Direct approach | Requires careful temperature control |

| Friedel-Crafts Acylation | Trifluoromethanesulfonic acid | High | Scalable, cost-effective | Requires multi-step precursor synthesis |

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)isoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the isoindoline structure.

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)isoindoline has garnered attention for its potential in drug development due to its enhanced binding affinity to biological targets. The trifluoromethyl group contributes to increased potency and selectivity in pharmacological applications, making it a candidate for therapeutic interventions against various diseases.

- Mechanism of Action : The compound interacts with specific molecular targets, particularly the human dopamine receptor D2. This interaction influences dopaminergic pathways critical for motor control and reward mechanisms.

Antiviral and Anticancer Properties

Research indicates that this compound demonstrates promising antiviral and anticancer activities:

- Antiviral Activity : The compound has shown effectiveness against various viral infections by inhibiting viral replication.

- Anticancer Activity : It exhibits cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.

The compound's biological activity is primarily attributed to its interaction with enzymes and receptors. Studies have shown:

- Cell Viability Assays : In vitro studies indicate that varying concentrations of this compound significantly affect cell viability in cancer cell lines.

- Animal Models : Dosage-dependent effects have been observed, highlighting the importance of dosage in therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cell Viability Assays : A study demonstrated that this compound significantly reduced viability in various cancer cell lines at specific concentrations.

- Microbial Inhibition : Trifluoromethyl derivatives exhibited promising results in inhibiting bacterial growth, particularly against resistant strains.

- In Vivo Studies : Animal model research highlighted the compound's dosage-dependent effects, emphasizing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindoline Derivatives

Key Findings :

Table 2: Bioactivity of Trifluoromethyl-Containing Heterocycles

Key Findings :

- Role of CF₃ in Bioactivity : Across scaffolds, the CF₃ group improves target binding (e.g., SDH in oxadiazoles ), metabolic resistance (pyrazoles ), and selectivity (COX-2 in celecoxib ).

- Scaffold-Dependent Effects : While this compound-1,3-dione is primarily an intermediate, its CF₃ group may similarly enhance interactions in biological systems if functionalized, as seen in triazoles and oxadiazoles .

Impact of Trifluoromethyl Group Position and Core Scaffold on Bioactivity

The trifluoromethyl group’s position and the heterocyclic core dictate physicochemical and biological outcomes:

- Electronic Effects : In isoindoline derivatives, CF₃ at the 5-position may withdraw electron density, stabilizing negative charges in intermediates or transition states during synthesis .

- Steric Effects : Bulkier scaffolds (e.g., oxadiazoles) may limit CF₃’s accessibility to enzymatic pockets compared to compact isoindoline derivatives .

Biological Activity

5-(Trifluoromethyl)isoindoline is a heterocyclic compound notable for its diverse biological activities, particularly its interactions with the human dopamine receptor D2. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoindoline nucleus with a trifluoromethyl group at the 5-position. Its molecular formula is and it has a molecular weight of approximately 215.13 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity compared to other similar compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Isoindoline-1,3-dione | Lacks trifluoromethyl group | More basic structure; less reactivity |

| 5-Fluoroisoindoline-1,3-dione | Contains a fluorine atom instead of trifluoromethyl | Different electronic properties affecting reactivity |

| 5-(Chloromethyl)isoindoline-1,3-dione | Contains chloromethyl group | Exhibits different biological activity compared to trifluoromethyl variant |

| 5-(Bromomethyl)isoindoline-1,3-dione | Contains bromomethyl group | Varies in stability and reactivity due to bromine's larger size |

The primary target of this compound is the human dopamine receptor D2 , where it interacts at the allosteric binding site. This interaction influences dopaminergic pathways critical for motor control and reward mechanisms. The compound's mechanism involves:

- Binding Affinity : Enhanced by the trifluoromethyl group, which increases its interaction with the receptor.

- Biochemical Pathways : Modulation of the dopamine receptor can affect downstream signaling pathways related to various neurological functions.

Pharmacokinetics

In silico studies have predicted several pharmacokinetic parameters for this compound, suggesting favorable absorption and distribution characteristics. The compound has been evaluated for its potential as an enzyme inhibitor, demonstrating significant interactions with various biological macromolecules.

Antiviral and Anticancer Properties

This compound has been explored for its potential antiviral and anticancer activities. Research indicates that:

- Antiviral Activity : The compound has shown effectiveness against various viral infections by inhibiting viral replication.

- Anticancer Activity : It exhibits cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This includes:

- Inhibition of Kinases : Potentially useful in cancer therapy by disrupting signaling pathways that promote tumor growth.

- Impact on Gene Expression : Binding interactions may lead to alterations in gene expression profiles associated with disease processes.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cell Viability Assays : In vitro studies have demonstrated that varying concentrations of the compound significantly affect cell viability in cancer cell lines.

- Animal Models : Dosage-dependent effects have been observed in animal models, highlighting the importance of dosage in therapeutic efficacy.

- Microbial Inhibition : Trifluoromethyl derivatives have shown promising results in inhibiting bacterial growth, particularly against resistant strains.

Q & A

Q. What are the key considerations when synthesizing 5-(Trifluoromethyl)isoindoline in academic research?

Synthesis requires careful selection of fluorinated precursors (e.g., trifluoromethyl-substituted indole derivatives) and optimization of cyclization conditions. For example, tetrachloromonospirophosphazene catalysts in tetrahydrofuran (THF) with triethylamine as a base have been used for analogous heterocyclic systems . Purification via column chromatography is critical to isolate high-purity products. Reaction monitoring by thin-layer chromatography (TLC) ensures intermediate stability and completion .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify trifluoromethyl group placement and aromatic proton environments .

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve bond angles and steric effects of the trifluoromethyl group .

Avoid over-reliance on a single method; cross-validate data to address ambiguities (e.g., fluorine-induced shifts in NMR) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential volatility or dust formation.

- Storage: In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or degradation .

- Emergency protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and consult safety data sheets (SDS) for disposal guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

| Catalytic System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | DMF | 78 | |

| CuI/1,10-phenanthroline | Toluene | 65 | |

| NiCl₂(dppe) | THF | 82 |

Optimization strategies:

Q. What strategies resolve contradictions in spectroscopic data for trifluoromethyl-substituted isoindoline compounds?

Common contradictions arise from fluorine’s electronegativity:

- ¹⁹F NMR shifts: Compare with analogous compounds (e.g., 5-(Trifluoromethoxy)-1H-indole) to identify anomalous signals .

- Mass fragmentation patterns: Use high-resolution MS to distinguish isotopic clusters from impurities.

- Crystallographic vs. computational data: Validate X-ray structures with DFT calculations (e.g., B3LYP/6-31G*) to confirm conformational preferences .

Q. How does computational modeling aid in understanding the electronic effects of the trifluoromethyl group in isoindoline-based inhibitors?

- DFT studies: Calculate electrostatic potential maps to visualize electron-withdrawing effects on aromatic rings, which influence binding affinity in enzyme inhibitors (e.g., CARM1) .

- Molecular docking: Simulate interactions with biological targets (e.g., co-activator proteins) to predict substituent effects on inhibitory potency .

- SAR analysis: Correlate trifluoromethyl positioning with activity data to guide rational design .

Methodological Notes

- Data presentation: Use tables to summarize catalytic systems (Table 1) and avoid duplicating figures/text .

- Reproducibility: Document reagent purity (e.g., >98% by HPLC), solvent batch numbers, and instrument calibration details .

- Ethical sourcing: Exclude commercial suppliers (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.